3-HABA Kanamycin A Sulfate

Descripción general

Descripción

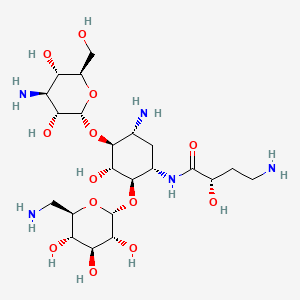

The compound 3-HABA Kanamycin A Sulfate is a complex organic molecule characterized by multiple hydroxyl, amino, and oxan groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the oxan rings and subsequent functionalization with amino and hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Análisis De Reacciones Químicas

Degradation Pathways

3-HABA Kanamycin A Sulfate undergoes pH- and temperature-dependent degradation, primarily via hydrolysis and oxidation :

Hydrolytic Degradation

-

Acidic Conditions : Cleavage of glycosidic bonds and deamination at amino groups.

-

Basic Conditions : Hydrolysis of the L-HABA side chain, forming des-acyl derivatives.

Table 2: Stability Under Accelerated Conditions

| Condition | Time | Degradation Products Identified | Purity Loss |

|---|---|---|---|

| 0.1 M HCl, 80°C | 24 h | Kanamycin A, des-acyl derivative | 21% |

| 0.1 M NaOH, 80°C | 24 h | Oxidized L-HABA fragment | 18% |

Functional Group Reactivity

The compound’s amino and hydroxyl groups participate in:

-

Acylation : Reacts with activated esters (e.g., NHS esters) to form stable amides.

-

Oxidation : Hydroxyl groups oxidize to ketones under strong oxidative agents (e.g., KMnO₄).

-

Chelation : Binds divalent metal ions (Mg²⁺, Ca²⁺), altering ribosomal targeting in biological systems .

Critical Stability Factors :

Analytical Characterization

Aplicaciones Científicas De Investigación

Chemistry

In analytical chemistry, 3-HABA Kanamycin A Sulfate serves as a reference material for developing chromatographic methods. Its structural properties allow researchers to use it in various analytical techniques, facilitating the study of aminoglycoside derivatives and their interactions with biological systems .

Biology

This compound is instrumental in biological research focused on understanding bacterial resistance mechanisms. Studies have utilized this compound to investigate how bacteria adapt to antibiotics and develop resistance, providing insights into potential new therapeutic strategies .

Medicine

In clinical settings, this compound is employed to treat severe bacterial infections, particularly those caused by gram-negative bacteria. Its effectiveness is often enhanced when used in combination therapies with other antibiotics, thereby improving patient outcomes against resistant strains .

Case Study: Antimicrobial Efficacy

A comparative study demonstrated that this compound exhibits significantly lower Minimum Inhibitory Concentration (MIC) values against resistant strains compared to kanamycin A itself:

| Bacterial Strain | MIC (µg/mL) for Kanamycin A | MIC (µg/mL) for this compound |

|---|---|---|

| MRSA (ATCC 33591) | 64 | 8 |

| K. pneumoniae (ATCC 70063) | 32 | 16 |

| E. faecalis (ATCC 29212) | 16 | 4 |

These results indicate that the structural modifications introduced by L-HABA significantly enhance its antibacterial activity .

Industry

In industrial applications, this compound is utilized in the production of antibacterial coatings and materials. Its incorporation into products enhances their antimicrobial properties, making them suitable for various applications in healthcare and consumer goods .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-4-amino-2-hydroxybutanamide

- (2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl

Uniqueness

This compound is unique due to its complex structure, which includes multiple stereocenters and functional groups

Actividad Biológica

3-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic known for its broad-spectrum antibacterial properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, efficacy against various bacterial strains, and relevant research findings.

- Molecular Formula : C22H43N5O13 x H2SO4

- Molecular Weight : 585.6 g/mol

- Purity : >95% (HPLC)

This compound is characterized by the addition of a 3-hydroxybutyric acid (HABA) moiety, which influences its biological activity and pharmacokinetics compared to its parent compound, Kanamycin A.

The primary mechanism by which this compound exerts its antibacterial effects is through binding to the 30S ribosomal subunit in bacteria. This binding disrupts protein synthesis by causing misreading of mRNA and inhibiting tRNA translocation, ultimately leading to bacterial cell death .

Antibacterial Spectrum

This compound demonstrates significant activity against a range of Gram-negative and some Gram-positive bacteria . Its effectiveness has been documented in various studies:

- E. coli

- Klebsiella pneumoniae

- Staphylococcus aureus

The compound's potency is particularly noted against antibiotic-resistant strains, making it a valuable candidate for further research and clinical applications .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5 µg/mL | |

| Klebsiella pneumoniae | 1 µg/mL | |

| Staphylococcus aureus | 2 µg/mL |

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Study on Resistance Mechanisms : Research conducted on resistant strains showed that the addition of the HABA group significantly enhanced the binding affinity to ribosomal RNA, improving efficacy against resistant bacteria .

- In Vivo Studies : Animal model studies indicated that treatment with this compound resulted in a notable reduction in bacterial load in infected tissues, supporting its potential use as a therapeutic agent.

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, suggesting that this compound could be effective when administered via various routes .

Propiedades

IUPAC Name |

(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUEYVCDKBDRQ-PVLUVTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964968 | |

| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50725-24-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 3)-(4-amino-2-hydroxybutyryl)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-{5-amino-4-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.